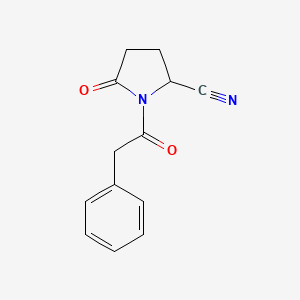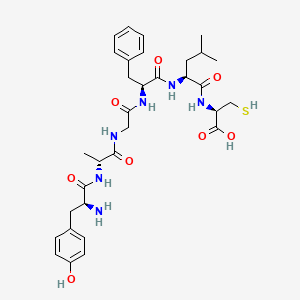![molecular formula C6H6N2O2 B14316520 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile CAS No. 113682-14-7](/img/structure/B14316520.png)
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce different tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,4-d]isoxazole-3-carbonitrile: This compound shares a similar fused ring system but differs in its functional groups.
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,3]dioxol-2-one: Another related compound with a different ring structure and functional groups.
Uniqueness
3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile is unique due to its specific ring system and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
113682-14-7 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c7-1-5-4-2-9-3-6(4)10-8-5/h4,6H,2-3H2 |
Clave InChI |
PCEWOEVPEQNYTI-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CO1)ON=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


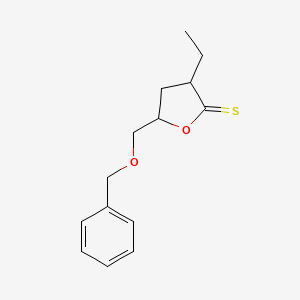
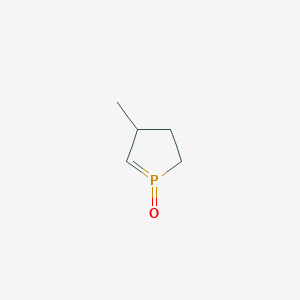

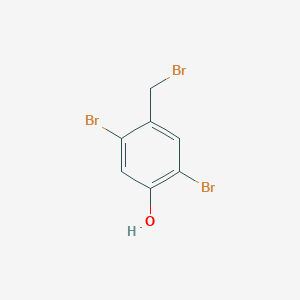
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
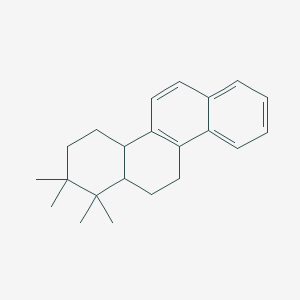
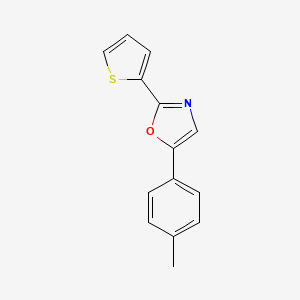
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
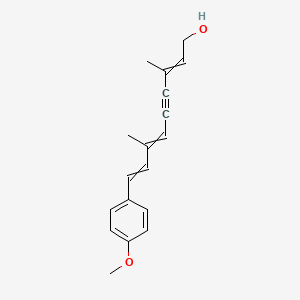
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
